molecular formula C10H8LiNO2 B6186424 lithium 2-(1H-indol-2-yl)acetate CAS No. 2624137-62-6

lithium 2-(1H-indol-2-yl)acetate

Cat. No.: B6186424
CAS No.: 2624137-62-6
M. Wt: 181.1 g/mol
InChI Key: KLSWIWWCQJLEFS-UHFFFAOYSA-M
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Description

Lithium 2-(1H-indol-2-yl)acetate is a chemical compound used in scientific research. It exhibits diverse applications, including pharmaceutical studies, organic synthesis, and material science. It is also known as ETHYL INDOLE-2-ACETATE .


Synthesis Analysis

The synthesis of indole derivatives, such as this compound, has been a central theme in organic synthesis over the last century . Researchers have taken interest in synthesizing various scaffolds of indole for screening different pharmacological activities .


Molecular Structure Analysis

The molecular formula of this compound is C12H13NO2 . Indole is an important heterocyclic system that provides the skeleton to many important synthetic drug molecules .


Chemical Reactions Analysis

The chemical reactions of indole derivatives involve electrophilic substitution due to excessive π-electrons delocalization . The addition of the indole nucleus to medicinal compounds made it an important heterocyclic compound having broad-spectrum biological activities .


Physical and Chemical Properties Analysis

This compound is a white crystalline powder that is sparingly soluble in water and soluble in most polar organic solvents such as ethanol, methanol, and dimethyl sulfoxide (DMSO). It has a melting point of 28-31℃ and a boiling point of 118-120 °C (Press: 0.003 Torr). Its density is 1.187 .

Mechanism of Action

The mechanism of action of indole derivatives is related to their ability to bind with high affinity to multiple receptors, which is helpful in developing new useful derivatives .

Safety and Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard . It can cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure). The target organs include the respiratory system .

Future Directions

The future directions of research on lithium 2-(1H-indol-2-yl)acetate and other indole derivatives are likely to focus on exploring their diverse biological activities and developing new therapeutic possibilities .

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for lithium 2-(1H-indol-2-yl)acetate involves the reaction of 2-(1H-indol-2-yl)acetic acid with lithium hydroxide in water.", "Starting Materials": [ "2-(1H-indol-2-yl)acetic acid", "Lithium hydroxide", "Water" ], "Reaction": [ "Dissolve 2-(1H-indol-2-yl)acetic acid in water", "Add lithium hydroxide to the solution", "Stir the mixture at room temperature for several hours", "Filter the resulting precipitate", "Wash the precipitate with water", "Dry the product under vacuum" ] }

CAS No.

2624137-62-6

Molecular Formula

C10H8LiNO2

Molecular Weight

181.1 g/mol

IUPAC Name

lithium;2-(1H-indol-2-yl)acetate

InChI

InChI=1S/C10H9NO2.Li/c12-10(13)6-8-5-7-3-1-2-4-9(7)11-8;/h1-5,11H,6H2,(H,12,13);/q;+1/p-1

InChI Key

KLSWIWWCQJLEFS-UHFFFAOYSA-M

Canonical SMILES

[Li+].C1=CC=C2C(=C1)C=C(N2)CC(=O)[O-]

Purity

95

Origin of Product

United States

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